molecular formula C13H17NO3S2 B11836449 N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide

N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide

Cat. No.: B11836449
M. Wt: 299.4 g/mol
InChI Key: FFYIKDSXJNCQNQ-UHFFFAOYSA-N
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Description

N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide is a complex organic compound that features a spirocyclic structure incorporating benzofuran and dithiane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide typically involves multiple steps. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the dithiane moiety. The final step involves the incorporation of the N-hydroxy and carboxamide groups. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or toluene .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and the reactivity of benzofuran and dithiane rings.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound might serve as a lead compound for drug development, particularly if it exhibits desirable pharmacological properties.

    Industry: Its chemical properties could be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide exerts its effects is not well-understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzofuran and dithiane rings may play a role in binding to these targets, while the N-hydroxy and carboxamide groups could be involved in specific biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules that incorporate benzofuran or dithiane rings. Examples include:

Uniqueness

What sets N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide apart is its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

Molecular Formula

C13H17NO3S2

Molecular Weight

299.4 g/mol

IUPAC Name

N-hydroxy-3'-methylspiro[1,3-dithiane-2,4'-6,7-dihydro-5H-1-benzofuran]-2'-carboxamide

InChI

InChI=1S/C13H17NO3S2/c1-8-10-9(17-11(8)12(15)14-16)4-2-5-13(10)18-6-3-7-19-13/h16H,2-7H2,1H3,(H,14,15)

InChI Key

FFYIKDSXJNCQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C3(CCC2)SCCCS3)C(=O)NO

Origin of Product

United States

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